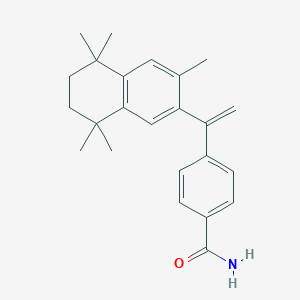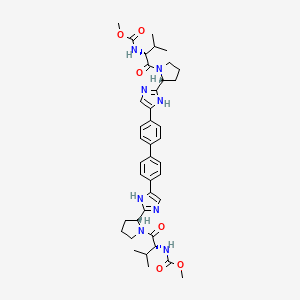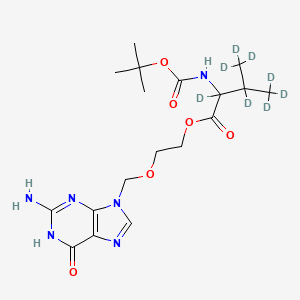
N-t-Boc-valacyclovir-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-t-Boc-valacyclovir-d8: is a stable isotope-labeled compound used as an intermediate in the synthesis of Valacyclovir-d8 Hydrochloride. Valacyclovir is an antiviral drug that is an orally active acyclic nucleoside with inhibitory activity towards several herpes viruses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc-valacyclovir-d8 involves the coupling of an amine-protected valine, such as N-tert-butoxycarbonyl valine, with acyclovir using a coupling agent. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control applications .
化学反応の分析
Types of Reactions: N-t-Boc-valacyclovir-d8 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester bond.
Major Products Formed:
Deprotected Valacyclovir-d8: Removal of the Boc group yields Valacyclovir-d8.
Hydrolyzed Products: Hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.
科学的研究の応用
N-t-Boc-valacyclovir-d8 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for analytical studies.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Utilized in the development of antiviral drugs, particularly for the treatment of herpes virus infections.
Industry: Applied in the production of pharmaceuticals and in quality control processes for drug development
作用機序
The mechanism of action of N-t-Boc-valacyclovir-d8 is primarily related to its role as an intermediate in the synthesis of Valacyclovir-d8. Valacyclovir is converted in vivo to acyclovir, which is a nucleoside analog DNA polymerase enzyme inhibitor. Acyclovir is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate. This compound competitively inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication .
類似化合物との比較
Valacyclovir: The parent compound of N-t-Boc-valacyclovir-d8, used as an antiviral drug.
Acyclovir: A nucleoside analog used to treat herpes virus infections.
D-Valacyclovir: An enantiomer of Valacyclovir with similar antiviral properties.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical studies and quality control processes. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing valuable insights into the pharmacokinetics and pharmacodynamics of antiviral drugs .
特性
分子式 |
C18H28N6O6 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/i1D3,2D3,10D,11D |
InChIキー |
FGLBYLSLCQBNHV-DKCJLMJQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




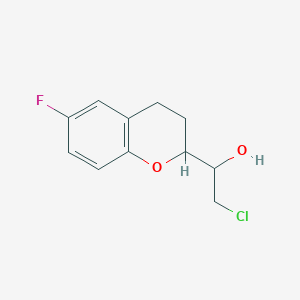
![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
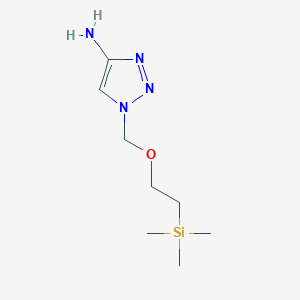
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
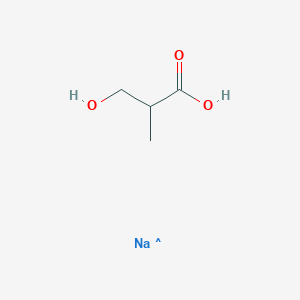
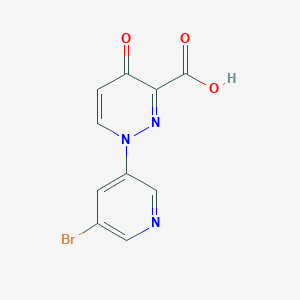

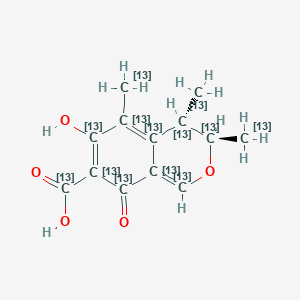
![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
